
4-Hydroxy-8-methoxy-2-methylquinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
HTL-1071 is synthesized through a series of chemical reactions involving the formation of a 1,2,4-triazin-3-amine structure. The synthetic route typically involves the following steps:
- Formation of the triazine ring through a cyclization reaction.
- Introduction of functional groups to the triazine ring to enhance its binding affinity to the adenosine A2A receptor.
- Purification and isolation of the final product to achieve high purity and yield .
Industrial Production Methods
The industrial production of HTL-1071 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-quality starting materials and reagents.
- Optimization of reaction conditions such as temperature, pressure, and reaction time.
- Implementation of purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
HTL-1071 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the triazine ring.
Substitution: Substitution reactions can introduce new functional groups to enhance the compound’s properties
Common Reagents and Conditions
Common reagents used in the synthesis and modification of HTL-1071 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and aryl halides
Major Products Formed
The major products formed from these reactions include various derivatives of HTL-1071 with modified functional groups, which can enhance its binding affinity and selectivity for the adenosine A2A receptor .
Scientific Research Applications
Medicinal Chemistry
Adenosine A2A Receptor Studies
4-Hydroxy-8-methoxy-2-methylquinoline serves as a tool compound for studying the adenosine A2A receptor, which plays a significant role in various biological processes, including cellular signaling and immune responses. Research indicates that this compound can enhance our understanding of the receptor's function and its implications in diseases such as cancer and neurodegenerative disorders .
Cancer Immunotherapy Development
The compound is under investigation for its potential use in cancer immunotherapy. It has been studied in combination with other agents, such as durvalumab, to improve therapeutic efficacy against tumors. The modulation of immune responses through the adenosine pathway presents a promising avenue for developing new cancer treatments .
Biological Applications
Cellular Signaling Pathways
Research has shown that this compound can influence various cellular signaling pathways. Its ability to interact with specific receptors allows scientists to explore its effects on cellular functions, which could lead to breakthroughs in understanding complex biological systems .
Fluorescent Bioimaging
Due to its fluorescent properties, this compound is being explored as a potential agent for bioimaging applications. It can be utilized to monitor cell activities in vitro, providing insights into cellular behaviors and interactions in real-time .
Material Science Applications
Synthesis of Dyes and OLEDs
The conjugated structure of this compound makes it suitable for synthesizing dyes used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its ability to undergo facile reactions enables the development of materials with tailored optical properties, which are essential for enhancing the efficiency of these devices .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several chemical reactions that introduce functional groups optimized for biological activity. The compound's molecular formula is , with a molecular weight of approximately 189.21 g/mol. Its structure includes a hydroxyl group and a methoxy group that contribute to its reactivity and bioactivity .
Case Studies and Research Findings
Mechanism of Action
HTL-1071 exerts its effects by selectively binding to and inhibiting the adenosine A2A receptor. This receptor is involved in the suppression of the immune response, particularly in the tumor microenvironment. By blocking the adenosine A2A receptor, HTL-1071 enhances the activity of T-cells, promoting an anti-cancer immune response. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of immune effector cells .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A non-selective adenosine receptor antagonist with lower potency and selectivity compared to HTL-1071.
Theophylline: Another non-selective adenosine receptor antagonist with broader effects on the central nervous system.
SCH-58261: A selective adenosine A2A receptor antagonist with similar applications in cancer immunotherapy .
Uniqueness of HTL-1071
HTL-1071 stands out due to its high potency, selectivity, and oral bioavailability. Its ability to selectively target the adenosine A2A receptor with minimal off-target effects makes it a promising candidate for cancer immunotherapy. Additionally, its potential to be used in combination with other immunotherapies enhances its therapeutic value .
Biological Activity
4-Hydroxy-8-methoxy-2-methylquinoline (C₁₁H₁₁NO₂) is a heterocyclic compound belonging to the quinoline family. Its structure features a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position of the quinoline ring. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
The presence of hydroxyl and methoxy groups significantly influences the chemical reactivity and biological activity of this compound. Its molecular structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit substantial antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives have been reported as low as 4–16 µg/mL against resistant strains, showcasing their potential as broad-spectrum antibacterial agents .
Compound | Target Organism | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 4 | |
This compound | Escherichia coli | 16 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to selectively target cancer cells while sparing normal cells. In vitro tests indicated that this compound can induce apoptosis in cancer cell lines such as colon adenocarcinoma. The mechanism involves the modulation of cellular signaling pathways linked to cell survival and proliferation .
Antiviral Activity
Recent investigations into the antiviral properties of quinoline derivatives have highlighted their efficacy against viruses such as HIV and SARS-CoV-2. For example, structural analogs have demonstrated significant inhibition of HIV integrase activity, suggesting that this compound may also possess similar antiviral capabilities .
The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:
- Adenosine A2A Receptor Inhibition : This compound is reported to inhibit the adenosine A2A receptor, which plays a crucial role in immune suppression within tumor microenvironments. By blocking this receptor, it enhances T-cell activity and promotes an anti-cancer immune response.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis through ROS-mediated pathways .
Case Studies
A notable study investigated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability in drug-resistant colon cancer cells compared to standard chemotherapy agents like doxorubicin .
Another study focused on its antimicrobial properties, demonstrating that derivatives of this compound could effectively inhibit Pseudomonas aeruginosa and Klebsiella pneumoniae with inhibition zones comparable to standard antibiotics .
Properties
IUPAC Name |
8-methoxy-2-methyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-9(13)8-4-3-5-10(14-2)11(8)12-7/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYYBMQABYVSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935451 | |
Record name | 8-Methoxy-2-methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15644-89-0 | |
Record name | 8-Methoxy-2-methyl-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15644-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15644-89-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Methoxy-2-methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxy-2-methylquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.